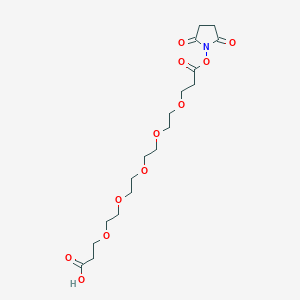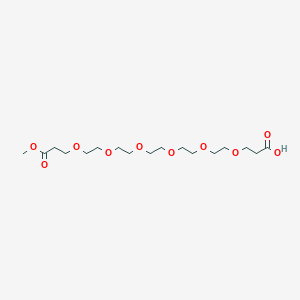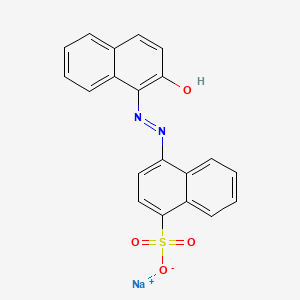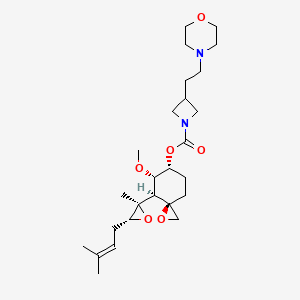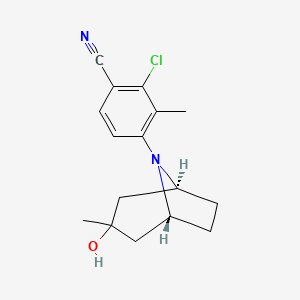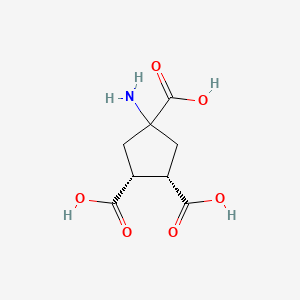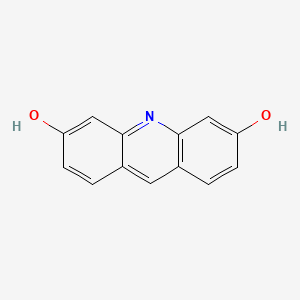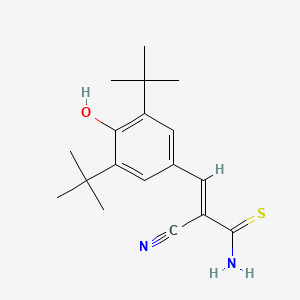
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide
Overview
Description
Tyrphostin AG 879: is a synthetic compound belonging to the family of tyrphostins, which are known for their role as protein tyrosine kinase inhibitors. This compound specifically inhibits nerve growth factor-dependent TrkA tyrosine phosphorylation, as well as the 140 trk protooncogene and HER2/neu . Tyrphostin AG 879 has shown potential as an antineoplastic agent due to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
Mechanism of Action
Target of Action
Tyrphostin AG 879 is a tyrosine kinase inhibitor that primarily targets TrKA and ErbB2 . TrKA is a high-affinity receptor for nerve growth factor (NGF), while ErbB2 (also known as HER2/neu) is a member of the epidermal growth factor receptor (EGFR) family, which is frequently implicated in human cancer .
Mode of Action
Tyrphostin AG 879 inhibits NGF-dependent TrKA tyrosine phosphorylation . It also selectively inhibits ErbB2 tyrosine kinase activity with an IC50 of 1 μM, demonstrating at least 500-fold higher selectivity to ErbB2 than EGFR .
Biochemical Pathways
Tyrphostin AG 879 affects several biochemical pathways. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by tyrphostin AG 879 in a time- and dose-dependent fashion . Additionally, tyrphostin AG 879 completely inhibits NGF-induced phosphorylation of PLC-γ1, phosphatidylinositol-3 (PI3) kinase activation, and MAP and raf-1 kinases induction .
Pharmacokinetics
It is known that tyrphostin ag-879 is soluble in dmso at 26 mg/ml and insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
Tyrphostin AG 879 has shown anticancer activity . It inhibits the proliferation of various cancer cells, including human breast cancer cells . This inhibition is achieved through a mechanism involving the suppression of MAP kinase activation and the inhibition of RAF-1 and HER-2 expression . In addition, Tyrphostin AG 879 induces a dose-dependent decrease in the proliferation of all myogenic cell lines .
Action Environment
The action of Tyrphostin AG 879 can be influenced by environmental factors such as the concentration of the drug and the presence of other signaling molecules. For instance, the inhibition of TrKA signal transduction and the resulting decrease in cell proliferation occur when Tyrphostin AG 879 is added in low micromolar concentrations
Biochemical Analysis
Biochemical Properties
Tyrphostin AG 879 interacts with several enzymes and proteins. It specifically inhibits nerve growth factor (NGF)-dependent TrkA tyrosine phosphorylation, as well as 140 trk protooncogene, and HER2/neu . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .
Cellular Effects
Tyrphostin AG 879 has significant effects on various types of cells and cellular processes. For instance, it inhibits the proliferation of human breast cancer cells . It also results in a dramatic dose-dependent decrease in proliferation of all myogenic cell lines .
Molecular Mechanism
The molecular mechanism of Tyrphostin AG 879 involves its interaction with biomolecules and its influence on gene expression. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrphostin AG 879 change over time. For instance, the blocking effect of Tyrphostin AG 879 was enhanced as channel inactivation increased . Furthermore, Tyrphostin AG 879 significantly inhibited the A-type potassium currents in the cultured hippocampus neurons .
Dosage Effects in Animal Models
The effects of Tyrphostin AG 879 vary with different dosages in animal models. For instance, in HTB-114 or HL-60 transplanted athymic NOD/SCID mice, 2 mg of Tyrphostin AG 879 inhibited cancer growth . 20 mg/kg of Tyrphostin AG 879 maintained 50% of the mice completely free of RAS-induced sarcomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrphostin AG 879 can be synthesized through a multi-step process involving the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea and potassium cyanide. The reaction conditions typically involve refluxing the reactants in ethanol, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for Tyrphostin AG 879 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Tyrphostin AG 879 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano group and the thiocinnamide moiety .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, typically under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of Tyrphostin AG 879, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Tyrphostin AG 879 is used as a tool compound in chemical research to study the inhibition of protein tyrosine kinases and their role in cellular signaling pathways .
Biology: In biological research, Tyrphostin AG 879 is employed to investigate the mechanisms of nerve growth factor signaling and its impact on cell proliferation and differentiation .
Medicine: Tyrphostin AG 879 has shown promise in preclinical studies as a potential therapeutic agent for cancers that overexpress HER2/neu, such as certain breast and ovarian cancers .
Industry: While its industrial applications are still under exploration, Tyrphostin AG 879’s role as a kinase inhibitor makes it a candidate for the development of targeted cancer therapies .
Comparison with Similar Compounds
Tyrphostin AG 1478: Another member of the tyrphostin family, known for inhibiting epidermal growth factor receptor tyrosine kinase.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor tyrosine kinase.
Tyrphostin AG 825: Selectively inhibits HER2/neu receptor tyrosine kinase.
Uniqueness: Tyrphostin AG 879 is unique in its high selectivity for the TrkA and HER2/neu receptors, making it particularly effective in targeting cancers that overexpress these receptors . Its ability to inhibit multiple signaling pathways involved in cell proliferation and survival further distinguishes it from other tyrphostins .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYELWZLNAXGE-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017139 | |
| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148741-30-4 | |
| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-879 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin AG 879 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 879 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of Tyrphostin AG 879?
A1: Tyrphostin AG 879 acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []
Q2: How does Tyrphostin AG 879 impact ovarian follicle development?
A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.
Q3: Has Tyrphostin AG 879 shown any potential in anti-cancer research?
A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.
Q4: Beyond its role in cancer research, what other cellular processes has Tyrphostin AG 879 been shown to affect?
A4: In a high-throughput screen, Tyrphostin AG 879 emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.
Q5: Can you elaborate on the use of Tyrphostin AG 879 in studying cellular secretion processes?
A5: Researchers have employed Tyrphostin AG 879 in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


